LuxR Antagonism: C13-HSL IC50 of 0.96 μM vs. C12-HSL Inactivity in Vibrio fischeri
In a head-to-head screening of the C-series AHL library against V. fischeri LuxR using a β-galactosidase reporter assay, C13-HSL (compound C13) exhibited antagonism with an IC50 of 0.96 μM, whereas C12-HSL (compound A12, C12 acyl chain) showed no measurable antagonistic activity in the same assay system (value absent from IC50 table, indicating no inhibition at tested concentrations) [1]. Both compounds were tested at concentrations ranging from 2 × 10⁻² to 2 × 10⁵ nM against 5 μM of the native LuxR ligand OHHL (3). C13-HSL's dose-response curve was noted to be upturned at higher concentrations (footnote f), indicative of a complex partial antagonism or mixed agonist/antagonist behavior unique to this chain length [1].
| Evidence Dimension | LuxR antagonism potency (IC50) |
|---|---|
| Target Compound Data | C13-HSL (C13 acyl chain): IC50 = 0.96 μM against V. fischeri LuxR |
| Comparator Or Baseline | C12-HSL (A12, C12 acyl chain): No antagonistic activity detected against V. fischeri LuxR; C14-HSL (C14 acyl chain): IC50 not reported for LuxR antagonism in Table 1; TraR IC50 = 0.61 μM |
| Quantified Difference | C13-HSL is a functional LuxR antagonist at sub-micromolar concentrations, whereas C12-HSL is completely inactive as a LuxR antagonist. The C13-to-C12 transition represents a gain of function from zero to 0.96 μM IC50. |
| Conditions | V. fischeri ES114 (Δ-luxI) reporter strain; antagonism assay with 5 μM OHHL (native LuxR ligand); compound concentration range 2 × 10⁻²–2 × 10⁵ nM; β-galactosidase Miller assay readout; triplicate experiments. |
Why This Matters
This represents a critical qualitative discontinuity in the C-series SAR: C13-HSL is the shortest odd-chain AHL that demonstrates measurable LuxR antagonism, making it an essential tool for defining the minimal acyl chain length required for LuxR antagonistic binding, while C12-HSL cannot serve this function at all.
- [1] Geske GD, O'Neill JC, Miller DM, Mattmann ME, Blackwell HE. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action. J Am Chem Soc. 2007;129(44):13613-13625. Table 1, compounds C13, A12. doi:10.1021/ja074135h. PMCID: PMC2592086. View Source
